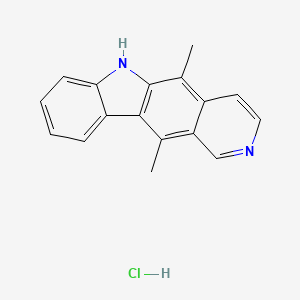

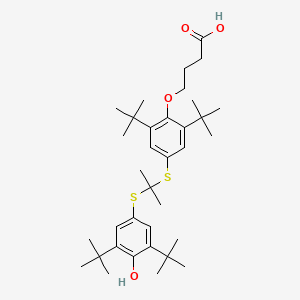

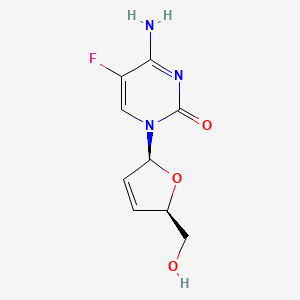

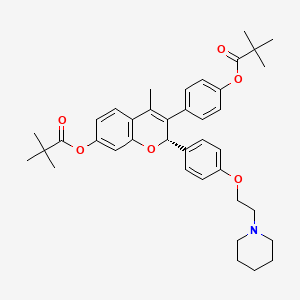

![molecular formula C17H18N3NaO3S B1671259 Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide CAS No. 161796-78-7](/img/structure/B1671259.png)

Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide

Overview

Description

Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is a chemical compound with the molecular weight of 369.4 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H18N4O3S.Na/c1-9-7-17-12 (10 (2)14 (9)23-4)8-24 (21)16-18-11-5-6-13 (22-3)19-15 (11)20-16;/h5-7H,8H2,1-4H3, (H,18,19,20); . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored in an inert atmosphere at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Biological Activity

This compound has been explored in the context of synthesizing new imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective properties against ulcers. Although not showing significant antisecretory activity, some derivatives demonstrate good cytoprotective properties in ethanol and HCl models, indicating potential applications in antiulcer therapy (Starrett et al., 1989).

Chemical Analysis and Detection Methods

Developments in chemical analysis have led to efficient gas chromatographic methods for the detection of imidazolinone herbicides, leveraging the synthesis of dimethyl derivatives of imidazolinone herbicides, including compounds structurally related to the subject compound. These methods enhance trace level analysis in various matrices such as water, soybeans, and soil, highlighting its relevance in agricultural and environmental research (Anisuzzaman et al., 2000).

Novel Synthesis Methods

Research into novel iodine-induced sulfonylation and sulfenylation of imidazopyridines, using sodium sulfinates as the sulfur source, showcases innovative synthesis routes. This provides access to sulfones and sulfides with a wide substrate and functional group tolerance, underlining the compound’s versatility in chemical synthesis (Guo et al., 2018).

Pharmacological Applications

A specific study on E3710, a new proton pump inhibitor (PPI) structurally related to the compound , demonstrates its potent and long-lasting inhibitory effect on gastric acid secretion. This suggests significant potential for treating acid-related diseases, such as gastroesophageal reflux disease (Kodama et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXPMWYHEBGTRV-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.